1,1,4,4-Tetramethoxybutane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,4,4-tetramethoxybutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-9-7(10-2)5-6-8(11-3)12-4/h7-8H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRGNROMZGSJDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CCC(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460453 | |
| Record name | 1,1,4,4-tetramethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6922-39-0 | |
| Record name | 1,1,4,4-tetramethoxybutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1,1,4,4 Tetramethoxybutane
Acetalization Reactions of Succinaldehyde (B1195056)
The most prevalent method for synthesizing 1,1,4,4-tetramethoxybutane involves the reaction of succinaldehyde with methanol (B129727) in the presence of an acid catalyst. This process, known as acetalization, transforms the aldehyde functional groups into acetals.
Acid-Catalyzed Approaches in Organic Media
Acid catalysis is crucial for the efficient formation of acetals from aldehydes and alcohols. sci-hub.box Both Brønsted and Lewis acids can be employed to activate the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack by the alcohol. bohrium.comresearchgate.net
Solid acid catalysts, such as ion-exchange resins, are often preferred in industrial settings due to their ease of separation from the reaction mixture, reusability, and reduced corrosivity (B1173158) compared to liquid acids. arkat-usa.orgsantiago-lab.com Amberlyst 70, a macroreticular polystyrene-based ion-exchange resin with sulfonic acid groups, is a notable Brønsted acid catalyst. hud.ac.uk It is recognized for its high thermal stability, making it suitable for a range of acid-catalyzed reactions, including esterification and acetalization. researchgate.netresearchgate.net
Amberlyst 70's catalytic activity stems from its sulfonic acid functional groups, which provide the necessary protons to initiate the acetalization cascade. hud.ac.uk Its porous structure allows for the diffusion of reactants to the active sites within the resin beads. researchgate.net While specific data for the acetalization of succinaldehyde using Amberlyst 70 is not extensively published in readily available literature, its known efficacy in other acetalization and acid-catalyzed reactions suggests its potential for high conversion rates in this specific application. researchgate.netresearchgate.net
| Catalyst | Key Features | Reported Applications |
|---|---|---|
| Amberlyst 70 | Macroreticular polystyrene-based resin with sulfonic acid groups, high thermal stability. hud.ac.ukresearchgate.net | Esterification, etherification, oligomerization, acetalization, Biginelli reaction. researchgate.netresearchgate.net |
In the synthesis of this compound, methanol serves a dual purpose: it acts as a reactant and as the reaction solvent. youtube.com Using methanol as the solvent ensures a high concentration of the nucleophile, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the acetal (B89532) product. The excess methanol helps to shift the reaction equilibrium by favoring the forward reaction and minimizing the reverse hydrolysis of the acetal. sci-hub.box
The acid-catalyzed formation of an acetal from an aldehyde and an alcohol proceeds through a multi-step mechanism. youtube.com The process is initiated by the protonation of the carbonyl oxygen of the aldehyde by the Brønsted acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
A molecule of methanol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate known as a hemiacetal. Following this, the hydroxyl group of the hemiacetal is protonated by the acid catalyst, forming a good leaving group (water). The departure of the water molecule results in the formation of a resonance-stabilized carbocation. Finally, a second molecule of methanol attacks this carbocation, and subsequent deprotonation yields the stable acetal product and regenerates the acid catalyst. youtube.com
The stability of the final acetal, this compound, is significantly greater than that of the intermediate hemiacetal, which drives the reaction to completion, especially in the presence of excess methanol and an effective water removal strategy.
Influence of Solvent Mixtures on Reaction Outcomes
The choice of a co-solvent and its ratio to methanol can impact the solubility of the reactants and the catalyst's effectiveness. The miscibility of the co-solvent with both the polar methanol and the potentially less polar succinaldehyde needs to be considered to maintain a homogeneous reaction medium. sigmaaldrich.com
Electrochemical Synthesis Pathways
Electrochemical methods offer a potentially greener and more controlled alternative to traditional chemical synthesis. beilstein-journals.org In the context of acetal formation, electrochemical approaches can provide a means of activating the carbonyl group without the need for strong acid catalysts.
One possible electrochemical route for the synthesis of this compound from succinaldehyde is through direct anodic oxidation. google.com In this process, the aldehyde can be oxidized at the anode to generate a reactive intermediate that is then trapped by the alcohol (methanol) to form the acetal. This method can often be performed under neutral conditions, avoiding the use of corrosive acids.
A proposed mechanism for the direct anodic acetalization involves the initial oxidation of the aldehyde at the anode to form a radical cation. This highly reactive species would then readily react with methanol. Subsequent electron transfer and reaction with another methanol molecule would lead to the formation of the acetal.
Electrolytic Conversion of Furan (B31954) and its Derivatives
Electrolytic methods offer a direct route to furan derivatives that are precursors to this compound. The electrochemical methoxylation of furan is a key step, yielding 2,5-dimethoxy-2,5-dihydrofuran (B146672). This process involves the electrolysis of a methanolic solution of furan, typically in the presence of an electrolyte like ammonium (B1175870) bromide. scispace.com The resulting 2,5-dimethoxy-2,5-dihydrofuran is a crucial intermediate that can be further transformed. scispace.com
Renewable electricity makes the electrocatalytic conversion of furan compounds an appealing approach for producing value-added chemicals. researchgate.net While significant research has focused on compounds like 5-hydroxymethylfurfuryl and furfural, the principles of electrochemical conversion are applicable to a broader range of furan derivatives. researchgate.net
2,5-Dimethoxydihydrofuran serves as a direct precursor in the synthesis of this compound. The conversion is typically achieved by reacting 2,5-dimethoxydihydrofuran with methanol in the presence of an acid catalyst. google.com This reaction effectively opens the dihydrofuran ring and introduces two additional methoxy (B1213986) groups to the butane (B89635) backbone.
An improved preparation of 2,5-dimethoxytetrahydrofuran, a related and important intermediate, involves the reduction of 2,5-dihydro-2,5-dimethoxyfuran. jlu.edu.cn This reduction can be carried out at room temperature and atmospheric pressure using a Mg-MeOH/Pd-C reducing agent, offering a more convenient alternative to high-pressure hydrogenation methods. jlu.edu.cn
Solid acid catalysts have emerged as environmentally friendly and efficient alternatives to traditional homogeneous acid catalysts in organic synthesis. iupac.org In the context of this compound synthesis, these catalysts are particularly useful in the conversion of 2,5-dimethoxydihydrofuran to 1,1,4,4-tetramethoxy-2-butene, a closely related compound. google.com
The use of solid catalysts with acidic centers, such as acidic organic ion exchangers or zeolites in their H-form, facilitates the reaction of 2,5-dimethoxydihydrofuran with methanol. google.com Acidic organic ion exchangers, especially those with sulfonic acid groups, have proven to be effective for this transformation. google.com The reaction can be carried out in a continuous manner, with the mixture of 2,5-dimethoxydihydrofuran and methanol passed over the solid acid catalyst. google.com
The advantages of using solid acid catalysts include ease of separation from the reaction mixture, potential for regeneration and reuse, and often improved selectivity compared to their homogeneous counterparts. iupac.org Zeolites, with their well-defined pore structures, can also offer shape-selective catalysis, potentially influencing the product distribution. iupac.org
Table 1: Comparison of Catalysts for the Conversion of 2,5-Dimethoxydihydrofuran
| Catalyst Type | Examples | Key Advantages |
| Homogeneous Acids | Mineral Acids | High activity |
| Solid Acids | Acidic Ion Exchange Resins, Zeolites | Ease of separation, Reusability, Environmental benefits |
Advanced Synthetic Strategies
Beyond the more common routes, advanced synthetic strategies have been developed for the preparation of this compound and its precursors, often starting from halogenated furan derivatives. These methods provide alternative pathways and can be advantageous in specific synthetic contexts.
Halogenated furan derivatives serve as versatile starting materials for the synthesis of various substituted butanes and butynes. The reactivity of the halogen atoms allows for their displacement or for their participation in subsequent transformations to build the desired carbon skeleton and functional groups.
One notable pathway involves the use of 3,4-dibromo-2,5-dimethoxytetrahydrofuran. This intermediate can be conceptualized as a precursor where the bromine atoms can be subsequently removed or replaced to afford the saturated butane backbone. The synthesis of such halogenated tetrahydrofuran (B95107) derivatives often starts from the corresponding halogenated furans or by direct halogenation of a tetrahydrofuran precursor.
The synthesis of this compound is chemically linked to the synthesis of its unsaturated analogue, 1,1,4,4-tetramethoxybut-2-yne (B15202575). The latter can be prepared from 1,4-dichloro- or 1,4-dibromobut-2-yne through reaction with sodium methoxide. The resulting 1,1,4,4-tetramethoxybut-2-yne can then be catalytically hydrogenated to yield this compound. This two-step process, starting from a halogenated butyne, provides an alternative route to the target saturated compound.
Table 2: Overview of Synthetic Strategies
| Starting Material | Key Intermediate(s) | Target Compound |
| Furan | 2,5-Dimethoxydihydrofuran | This compound |
| Halogenated Furan Derivatives | 3,4-Dibromo-2,5-dimethoxytetrahydrofuran | This compound |
| 1,4-Dihalobut-2-yne | 1,1,4,4-Tetramethoxybut-2-yne | This compound |
Reaction Mechanisms and Reactivity of 1,1,4,4 Tetramethoxybutane
Mechanistic Role in Biomass Conversion Processes
The conversion of biomass into valuable chemicals and biofuels is a cornerstone of sustainable chemistry. Furan (B31954) and its derivatives, readily obtained from the dehydration of carbohydrates found in lignocellulosic biomass, are key platform molecules in this endeavor. nih.govresearchgate.netresearchgate.net However, the acid-catalyzed processing of furans is often hampered by undesirable side reactions, most notably polymerization. rsc.orgpharmaguideline.com The formation of 1,1,4,4-tetramethoxybutane serves as a critical mechanistic step to circumvent these issues, acting as a stabilized intermediate that facilitates the synthesis of more complex molecules like benzofuran (B130515). rsc.orgresearchgate.net
The synthesis of benzofuran from furan in an acidic medium proceeds through a ring-opening mechanism. In an aqueous acidic environment, the furan ring opens to form succinaldehyde (B1195056), a highly reactive 1,4-dicarbonyl compound. rsc.orgresearchgate.net However, succinaldehyde is prone to polymerization under these conditions, leading to low yields of the desired products. rsc.org
When the reaction is conducted in methanol (B129727), a different pathway emerges. The initially formed succinaldehyde readily reacts with the solvent (methanol) to form its corresponding bis(acetal), this compound. rsc.orgresearchgate.net This compound has been identified as a major intermediate in the acid-catalyzed conversion of furan to benzofuran in methanolic solutions. rsc.org Its formation is a key step that diverts the reaction from polymerization pathways towards the desired cyclization products.
The high reactivity of aldehydes, such as the carbonyl groups in succinaldehyde, makes them susceptible to self-condensation and polymerization reactions in the presence of acid catalysts. rsc.org This is a significant challenge in biomass conversion, where harsh conditions can lead to the formation of intractable solid humins and polymers, reducing process efficiency.
Acetalization serves as an effective protection strategy to mitigate this issue. By converting the reactive aldehyde functionalities of succinaldehyde into stable acetal (B89532) groups, this compound is formed. This acetal is significantly more stable in the acidic medium and does not readily participate in polymerization reactions. rsc.orgresearchgate.net The formation of this compound effectively sequesters the reactive intermediate, thereby suppressing polymerization and allowing for a substantial enhancement in the yield of subsequent products like benzofuran. rsc.org This stabilizing effect is also observed with other alcohols, which similarly suppress polymerization by forming the corresponding acetals. rsc.org
Once the reactive succinaldehyde intermediate is stabilized as this compound, the reaction can proceed towards the formation of valuable aromatic compounds. In the presence of an acid catalyst and at elevated temperatures, the stabilized intermediate can undergo further reactions, including condensation with furan itself, to ultimately yield benzofuran as the main product. rsc.org
The reaction does not necessarily stop at benzofuran. The "furan ring" character preserved within the benzofuran molecule can still exhibit reactivity. Under the acidic conditions, benzofuran can continue to condense with furan molecules present in the reaction mixture. This subsequent condensation leads to the formation of dibenzofuran (B1670420), particularly at higher reaction temperatures. rsc.org The formation of dibenzofuran occurs almost concurrently with the formation of benzofuran, indicating a sequential reaction pathway where the initial product can act as a substrate for further condensation. rsc.org
Intermediate in Acid-Catalyzed Furan Ring-Opening to Benzofuran
General Principles of Acetal and Orthoester Chemistry
Acetals are a class of organic compounds with the general structure R₂C(OR')₂, characterized by two ether groups attached to the same carbon atom. They are derivatives of aldehydes or ketones and are formed by their reaction with alcohols. This functional group plays a crucial role in synthetic organic chemistry, often as a protecting group for carbonyls, and as demonstrated above, as a key intermediate in biomass valorization.
The formation of an acetal from an aldehyde or ketone with two equivalents of an alcohol is a reversible reaction that requires an acid catalyst. Alcohols are weak nucleophiles and the reaction is slow under neutral conditions, but the presence of an acid significantly accelerates the process by increasing the electrophilicity of the carbonyl carbon.
The mechanism proceeds through several distinct steps:
Protonation of the Carbonyl Oxygen : The acid catalyst protonates the oxygen atom of the carbonyl group. This increases the positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Alcohol : A molecule of the alcohol acts as a nucleophile and attacks the electrophilic carbonyl carbon.
Deprotonation to form a Hemiacetal : A base (such as water or another alcohol molecule) removes a proton from the newly added oxygen, resulting in the formation of a neutral intermediate called a hemiacetal. A hemiacetal contains both an alcohol (-OH) and an ether (-OR) group on the same carbon.
Protonation of the Hydroxyl Group : The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of Water : The lone pair of electrons on the ether oxygen helps to push out the water molecule, forming a resonance-stabilized oxonium ion.
Second Nucleophilic Attack : A second molecule of the alcohol attacks the electrophilic carbon of the oxonium ion.
Final Deprotonation : A base deprotonates the newly added oxygen, yielding the final acetal product and regenerating the acid catalyst.
Carbonyl + 2 Alcohol ⇌ Acetal + Water
According to Le Chatelier's principle, the position of the equilibrium can be manipulated by changing the concentration of reactants or products. To favor the formation of the acetal, the water generated during the reaction must be removed from the reaction mixture. This is often accomplished using techniques such as azeotropic distillation with a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
Conversely, the reaction can be reversed by adding excess water in the presence of an acid catalyst. This process, known as acetal hydrolysis, will break down the acetal and regenerate the original aldehyde or ketone and the alcohol. This reversibility is fundamental to the use of acetals as protecting groups in organic synthesis, as they can be easily removed to restore the carbonyl functionality once their protective role is complete.
Electrophilic Addition and Nucleophilic Reaction Characteristics
The reactivity of this compound, as an acetal, is fundamentally different from unsaturated compounds that typically undergo electrophilic addition reactions, such as alkenes. wikipedia.orglibretexts.org It does not possess carbon-carbon double or triple bonds where an electrophile can add. Instead, its chemical behavior is dominated by the two acetal functional groups at positions 1 and 4 of the butane (B89635) chain.
Nucleophilic Reactions: this compound is characterized by its significant stability and lack of reactivity in neutral to strongly basic environments. libretexts.orglibretexts.org The methoxy (B1213986) groups (-OCH₃) are poor leaving groups, and the carbon atoms of the acetal groups are not sufficiently electrophilic to be attacked by most nucleophiles. This inertness towards nucleophilic attack makes acetals, including this compound, excellent protecting groups for carbonyl compounds in synthesis. libretexts.orglibretexts.org Powerful nucleophilic and basic reagents, such as organometallic compounds (e.g., Grignard reagents) and metal hydrides, will not react with the acetal functional group. libretexts.org
Electrophilic Reactions: While this compound does not undergo electrophilic addition in the classical sense, its reaction pathway is initiated by an electrophile, specifically a proton (H⁺), under acidic conditions. chemistrysteps.com The lone pair of electrons on one of the ether oxygen atoms acts as a Lewis base and attacks the electrophilic proton. lasalle.edu This initial protonation is the key step that activates the molecule for subsequent reactions, namely hydrolysis. masterorganicchemistry.comyoutube.com This acid-catalyzed activation is the most significant electrophilic characteristic of the compound.
Table 1: Reactivity Characteristics of this compound
| Reaction Type | Reactivity | Explanation |
|---|---|---|
| Nucleophilic Reaction | Very Low / Inert | Stable in neutral to strongly basic conditions. Methoxy groups are poor leaving groups, and the acetal carbon is not sufficiently electrophilic. libretexts.orglibretexts.org |
| Electrophilic Reaction | Susceptible to Acid Catalysis | The molecule's primary reaction, hydrolysis, is initiated by an electrophilic attack from a proton on an oxygen atom. chemistrysteps.comlasalle.edu |
Stability and Degradation Pathways in Acidic Environments
In contrast to its stability in basic and neutral media, this compound is unstable in acidic environments, particularly in the presence of water. libretexts.orglibretexts.org The presence of an acid catalyst facilitates the hydrolysis of the two acetal groups, leading to the degradation of the molecule. masterorganicchemistry.com This process is reversible, but in the presence of excess water, the equilibrium is driven towards the hydrolysis products. libretexts.orgyoutube.com
Mechanism of Acid-Catalyzed Hydrolysis:
Protonation: An oxygen atom of one of the methoxy groups is protonated by the acid catalyst (e.g., H₃O⁺), converting the methoxy group into a good leaving group (methanol). libretexts.orgyoutube.com
Formation of a Resonance-Stabilized Cation: The protonated methoxy group departs as a molecule of methanol. The resulting carbocation is stabilized by resonance, with the adjacent oxygen atom donating a lone pair to form an oxonium ion. chemistrysteps.com
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the oxonium ion. youtube.com
Deprotonation: The newly added water molecule is deprotonated by a base (such as water or the conjugate base of the acid catalyst) to form a hemiacetal intermediate. libretexts.org
These four steps are repeated for the second methoxy group on the same carbon atom, leading to the formation of an aldehyde group. As this compound has two acetal functionalities, this entire sequence occurs at both ends of the butane chain, ultimately yielding succinaldehyde.
Table 2: Step-by-Step Degradation of one Acetal Group in this compound
| Step | Description | Intermediate/Product |
|---|---|---|
| 1 | Protonation: An electrophilic H⁺ attacks a methoxy oxygen. | Protonated Acetal |
| 2 | Leaving Group Departure: A molecule of methanol (CH₃OH) is eliminated. | Resonance-Stabilized Carbocation (Oxonium ion) |
| 3 | Nucleophilic Attack: A water molecule attacks the carbocation center. | Protonated Hemiacetal |
| 4 | Deprotonation: A proton is removed from the attached water molecule. | Hemiacetal |
| 5-8 | Repeat: Steps 1-4 are repeated for the second methoxy group. | Aldehyde (e.g., Succinaldehyde) + Methanol |
This degradation pathway is a fundamental characteristic of all acetals and dictates the handling and use of this compound in chemical processes. libretexts.orgmasterorganicchemistry.com
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Methanol |
| Succinaldehyde |
Advanced Synthetic Applications of 1,1,4,4 Tetramethoxybutane As a Synthon
Application in Natural Product Total Synthesis
The total synthesis of complex natural products often involves intricate synthetic pathways and the strategic use of various building blocks. chemrxiv.org While 1,4-dicarbonyl compounds are fundamental synthons, the specific deployment of 1,1,4,4-tetramethoxybutane for the following targets is not prominently featured in the surveyed literature.
Precursor for Shikimic Acid and its Derivatives
Shikimic acid is a crucial chiral building block for the synthesis of many important pharmaceuticals. wikipedia.orgchemrxiv.orgnih.govwikipedia.orgnih.gov Its synthesis is a well-explored area of research. However, literature searches did not yield established synthetic routes to shikimic acid or its derivatives that employ this compound as a key starting material or synthon. The common syntheses of shikimic acid typically involve methodologies like Diels-Alder reactions or start from other chiral precursors. chemrxiv.org
Contribution to Chiral Compound Synthesis (e.g., β-amino acids)
Chiral β-amino acids are important components of various biologically active molecules. Their synthesis is a significant focus in organic chemistry. While numerous methods exist for the asymmetric synthesis of β-amino acids, a specific, documented method that utilizes this compound as a key four-carbon building block could not be identified in the reviewed literature.
Role in the Synthesis of Epibatidine (B1211577) Analogs
Epibatidine and its analogs are potent analgesics, and their synthesis has been a subject of considerable interest. scbt.comenamine.netlabscoop.comresearchgate.net Synthetic strategies towards the 7-azabicyclo[2.2.1]heptane core of epibatidine are varied. Despite a thorough review of synthetic routes to epibatidine analogs, no methods were found that explicitly mention the use of this compound as a synthon for the construction of the core structure or its side chains.
Utility in Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds is a vast field in organic chemistry. While this compound, as a precursor to succinaldehyde (B1195056), is used for the synthesis of simple heterocycles like pyrroles, its application in the more complex heterocyclic systems described below is not well-documented.
Formation of Chiral Bicyclic Serine Equivalents
Chiral bicyclic serine equivalents are valuable building blocks in asymmetric synthesis. A literature search did not provide any specific examples or methodologies where this compound is used in the formation of these chiral structures.
Construction of 4,5-Dihydro-1H-pyrazoles with Acetal-Protected Aldehyde Functions
The synthesis of 4,5-dihydro-1H-pyrazoles is typically achieved through the condensation of α,β-unsaturated carbonyl compounds with hydrazines. tcichemicals.comcalpaclab.com While it is conceivable to design a synthetic route where a precursor derived from this compound could be used to introduce an acetal-protected aldehyde function, no specific, established protocols for this transformation using this particular synthon were found in the surveyed scientific literature.
Strategic Application in Carbohydrate Chemistry
This compound serves as a stable precursor, or synthon, for succinaldehyde. Upon acid-catalyzed hydrolysis, it releases succinaldehyde in situ, which can then be employed as a bifunctional reagent. In carbohydrate chemistry, this reactivity allows for its use as a protecting group for polyol moieties, particularly for the formation of cyclic acetals across two hydroxyl groups. The synthesis of complex oligosaccharides often requires a strategic series of protection and deprotection steps to differentiate between multiple hydroxyl groups of similar reactivity. researchgate.netrsc.org The use of bifunctional reagents like the one derived from this compound offers a method to mask two hydroxyls simultaneously.
Selective Protection of Polyol Moieties, including Trans Vicinal Diols
The primary application of this compound in this context is the formation of a seven-membered cyclic acetal (B89532). After the generation of succinaldehyde, its two aldehyde groups can react with two hydroxyl groups on a sugar backbone. This reaction creates a 2,5-dimethoxytetrahydropyran ring fused to the carbohydrate, effectively protecting the involved hydroxyls from participating in other reactions.
The selectivity of this protection is governed by thermodynamic and kinetic factors. While cyclic protecting groups like isopropylidene ketals are commonly used to protect vicinal cis-diols, the formation of a more flexible seven-membered ring from succinaldehyde may allow for the protection of other arrangements, including vicinal trans-diols or diols separated by one or more carbons (e.g., 1,3- or 1,4-diols). academie-sciences.fr The reactivity difference between axially and equatorially oriented hydroxyl groups can also be exploited to achieve regioselective protection. academie-sciences.fruniversiteitleiden.nl
Influence on Regioselectivity and Stereochemical Control
The regioselectivity of the protection reaction is highly dependent on the inherent reactivity of the hydroxyl groups on the carbohydrate. nih.gov Primary hydroxyl groups (e.g., at the C-6 position of a hexopyranose) are sterically less hindered and generally more nucleophilic than secondary hydroxyl groups, making them preferred sites for reaction. nih.gov Stereochemical control is a fundamental challenge and goal in organic synthesis, influencing the properties and function of the final molecule. rijournals.comresearchgate.net In the context of forming a cyclic acetal with succinaldehyde, the spatial arrangement of the hydroxyl groups on the sugar ring dictates which pairs can successfully form a stable, low-energy ring structure. This process can be used to selectively protect certain diol pairs, leaving other hydroxyls free for subsequent transformations, which is a cornerstone of complex carbohydrate synthesis. nih.gov
The table below illustrates potential diol pairs on a model substrate like methyl α-D-glucopyranoside that could be targeted for protection and the factors influencing selectivity.
| Potential Diol Pair | Ring Size Formed | Factors Influencing Selectivity |
| C-4, C-6 | 7-membered | Favorable due to the involvement of a reactive primary hydroxyl (C-6) and formation of a relatively stable ring structure. |
| C-2, C-3 | 7-membered | Depends on the relative orientation (cis or trans). The formation of a fused ring system can introduce strain. |
| C-3, C-4 | 7-membered | Subject to conformational constraints of the pyranose ring. |
| C-2, C-4 | 8-membered | Generally less favorable due to the larger, more flexible, and entropically disfavored ring formation. |
Contributions to Polymer Chemistry and Materials Science
This compound is recognized as an effective crosslinking agent, particularly for natural polymers rich in hydroxyl groups, such as cellulose (B213188). researchgate.netscispace.comjustia.comacs.org Crosslinking is a critical process used to enhance the physical and mechanical properties of polymers, transforming them from individual chains into a three-dimensional network. nih.gov This modification can improve properties like dimensional stability, wrinkle resistance, and swelling behavior. researchgate.netaalto.fi
Crosslinking Agent for Cellulose and its Derivatives
In polymer applications, this compound functions as a masked form of the dialdehyde, succinaldehyde. The crosslinking process typically involves impregnating a cellulosic material (such as cotton fabric or regenerated cellulose film) with an acidic solution of this compound, followed by a curing step at an elevated temperature. scispace.comncsu.eduresearchgate.net During this process, the acetal hydrolyzes to form succinaldehyde, which then forms covalent acetal bonds between the hydroxyl groups of adjacent cellulose chains. researchgate.net This method is considered a safer, low-toxicity alternative to formaldehyde-based crosslinkers. scispace.comresearchgate.net
The table below compares this compound (as a succinaldehyde precursor) with other common crosslinking agents for cellulose.
| Crosslinking Agent | Type | Linkage Formed | Key Characteristics |
| This compound | Acetal (Dialdehyde precursor) | Acetal | Low toxicity; requires acid catalyst and heat for activation. scispace.comjustia.com |
| Glutaraldehyde | Dialdehyde | Acetal | Highly effective but raises toxicity concerns. nih.govncsu.edu |
| Glyoxal | Dialdehyde | Hemiacetal / Acetal | Less toxic than glutaraldehyde, but crosslinks can be less stable. researchgate.net |
| Citric Acid | Polycarboxylic Acid | Ester | Non-toxic, "green" crosslinker, but can cause yellowing at high temperatures. acs.orgnih.gov |
| Epichlorohydrin (ECH) | Epoxy | Ether | Forms stable ether bonds under alkaline conditions. nih.govmdpi.com |
Umpolung Strategies in Organic Synthesis
Umpolung, or polarity inversion, is a powerful strategy in organic synthesis that reverses the normal reactivity of a functional group. nih.gov The synthesis of 1,4-dicarbonyl compounds is a classic challenge that often requires an umpolung approach because it involves forming a bond between two carbons that are typically both electrophilic (the carbonyl carbons) or both nucleophilic (the α-carbons). acs.orgresearchgate.net
This compound is a synthon for succinaldehyde, a 1,4-dicarbonyl compound. amazonaws.comdeanfrancispress.com The typical reactivity of the aldehyde carbons is electrophilic. An umpolung strategy would involve transforming one of the carbonyl positions into a nucleophilic center, such as an acyl anion equivalent.
While specific umpolung applications of this compound are not widely documented, a hypothetical strategy based on established principles can be outlined:
Synthon and Polarity: The target is a 1,4-dicarbonyl structure. Normally, both carbonyl carbons act as electrophiles. The umpolung approach makes one carbonyl carbon a nucleophile.
Synthetic Equivalent: A plausible synthetic equivalent for a nucleophilic carbonyl (an acyl anion synthon) is a dithiane.
Proposed Reaction:
Start with this compound.
Selectively hydrolyze one of the acetal groups under mild acidic conditions to yield 4,4-dimethoxybutanal (B1624582).
Protect the resulting aldehyde as a dithiane using 1,3-propanedithiol.
The methoxy (B1213986) groups of the remaining acetal can then be hydrolyzed to reveal the second aldehyde.
The C-H proton of the dithiane is now acidic and can be removed with a strong base (like n-butyllithium) to generate a nucleophilic carbanion.
This nucleophile can attack an electrophile (e.g., an alkyl halide), achieving the umpolung transformation.
Finally, deprotection of the dithiane would yield the functionalized 1,4-dicarbonyl compound.
This strategy inverts the polarity of one of the carbonyl positions, allowing for bond formations that are not possible through classical reactivity. nih.govresearchgate.net
| Concept | Description | Example in this Strategy |
| Target Disconnection | Retrosynthetic break of a 1,4-dicarbonyl derivative. | Breaking the bond α to one carbonyl group. |
| Synthon | An idealized fragment with a defined polarity. amazonaws.com | An acyl anion (nucleophilic carbonyl). |
| Synthetic Equivalent | The actual reagent used to perform the function of the synthon. deanfrancispress.com | A lithiated dithiane. |
| Umpolung Achieved | The normally electrophilic carbonyl carbon is rendered nucleophilic. | C-1 of the butane (B89635) backbone is converted from an electrophile to a nucleophile. |
Design and Application of β-Carbonyl Anion Equivalents via β-Bromo Acetals
The concept of β-carbonyl anion equivalents is a powerful tool in organic synthesis, enabling the formation of carbon-carbon bonds at the β-position of a carbonyl group. A common strategy to achieve this involves the use of β-halo acetals, where the halogen atom can be displaced by a nucleophile or used to form an organometallic reagent, effectively reversing the normal polarity of the β-carbon.
While direct synthetic routes from this compound to β-bromo acetals are not extensively documented, a plausible multi-step pathway can be envisaged. This pathway highlights the utility of this compound as a starting material for generating these important synthetic intermediates.
Synthetic Strategy:
The proposed synthetic route involves two key transformations:
Selective Mono-hydrolysis: The first step requires the selective hydrolysis of one of the two acetal groups of this compound to yield 4,4-dimethoxybutanal . This transformation is crucial as it unmasks one of the aldehyde functionalities while keeping the other protected as a dimethyl acetal. Achieving selective mono-hydrolysis of a symmetric diacetal can be challenging and often requires carefully controlled reaction conditions to avoid the formation of the dialdehyde, succinaldehyde.
α-Bromination: The resulting 4,4-dimethoxybutanal can then undergo bromination at the α-position to the free aldehyde group. This position corresponds to the β-position relative to the protected carbonyl group. Acid-catalyzed halogenation of aldehydes is a well-established reaction that proceeds through an enol intermediate. pressbooks.publibretexts.org The reaction is typically carried out using bromine in an acidic solution, such as acetic acid. pressbooks.pub The product of this reaction would be 3-bromo-4,4-dimethoxybutanal .
The β-Bromo Acetal as a β-Carbonyl Anion Equivalent:
Illustrative Reaction Scheme:
This synthetic sequence demonstrates the potential of this compound as a synthon for the generation of β-carbonyl anion equivalents, providing a valuable tool for the construction of complex organic molecules.
Analytical Methodologies for 1,1,4,4 Tetramethoxybutane and Its Derivatives
Spectroscopic Characterization Techniques
Spectroscopy is a cornerstone in the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide detailed information about the atomic arrangement and functional groups within 1,1,4,4-tetramethoxybutane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound. By analyzing the chemical environment of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.
Due to the symmetrical nature of this compound, its NMR spectra are relatively simple, showing three distinct sets of signals for both proton and carbon nuclei.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the different types of hydrogen atoms and their neighboring protons.
Methoxy (B1213986) Protons (-OCH₃): A sharp singlet appears for the twelve equivalent protons of the four methoxy groups. Protons in methoxy groups typically resonate in the range of 3.3-4.0 ppm. acdlabs.comresearchgate.net
Acetal (B89532) Protons (-CH(OCH₃)₂): The two equivalent methine protons of the acetal groups are coupled to the adjacent methylene protons, resulting in a triplet. These protons are deshielded by the two adjacent oxygen atoms and are expected to appear in the 4.5-5.5 ppm range.
Methylene Protons (-CH₂-): The four equivalent protons of the central two methylene groups are coupled to the two acetal protons, also resulting in a triplet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum shows a single peak for each set of chemically non-equivalent carbon atoms.
Methoxy Carbons (-OCH₃): A single signal is observed for the four equivalent methoxy carbons, typically in the 50-65 ppm region. libretexts.org
Acetal Carbons (-CH(OCH₃)₂): The two equivalent acetal carbons are highly deshielded by the two attached oxygens and resonate significantly downfield, generally in the 90-110 ppm range. oregonstate.edu
Methylene Carbons (-CH₂-): The two equivalent central methylene carbons produce a single signal in the typical alkane region, shifted slightly downfield due to the proximity of the electronegative acetal groups.
| ¹H NMR | ¹³C NMR | ||||
|---|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (δ, ppm) |
| -OCH₃ | ~3.3 | Singlet (s) | 12H | -OCH₃ | ~55 |
| -CH(OCH₃)₂ | ~4.5 | Triplet (t) | 2H | -CH(OCH₃)₂ | ~102 |
| -CH₂- | ~1.9 | Triplet (t) | 4H | -CH₂- | ~30 |
While this compound is a flexible acyclic molecule, the principles of dynamic NMR are best illustrated with more complex systems, such as sumanene derivatives. Variable-Temperature (VT) ¹H NMR is a critical technique for studying molecules that undergo rapid conformational changes. By recording spectra at different temperatures, it is possible to slow down or speed up these dynamic processes relative to the NMR timescale.
For bowl-shaped molecules like sumanene, VT-NMR is used to study the energetics of "bowl-to-bowl" inversion. At high temperatures, this inversion is rapid, and protons that exchange positions show a single, averaged signal. As the temperature is lowered, the inversion slows down. If the rate becomes slow enough, the signals for the distinct protons in each conformation (e.g., endo and exo positions) decoalesce and appear as separate peaks.
By analyzing the coalescence temperature and the separation of the peaks, the energy barrier (activation free energy, ΔG‡) for the inversion process can be calculated. Further analysis using two-dimensional exchange spectroscopy (2D-EXSY) can provide rate constants for the dynamic exchange, even when coalescence is not observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The FT-IR spectrum of this compound is characterized by the presence of C-H and C-O bonds.
C-H Stretching: Absorptions from the stretching of sp³ C-H bonds in the methyl and methylene groups are expected in the region of 2850-3000 cm⁻¹.
C-O Stretching: The most prominent feature for this molecule is the strong C-O stretching vibrations from the acetal/ether linkages. These typically appear in the fingerprint region, between 1000-1300 cm⁻¹. Dialkyl ethers and acetals show a characteristic strong, and often broad, absorption band around 1050-1150 cm⁻¹. libretexts.org
C-H Bending: Vibrations from C-H bending (scissoring, rocking, and wagging) will be present in the 1350-1470 cm⁻¹ region.
| Bond | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H (sp³) | Stretching | 2850 - 3000 | Medium-Strong |
| C-O (Acetal) | Stretching | 1050 - 1150 | Strong |
| C-H | Bending | 1350 - 1470 | Variable |
Chromatographic Separation and Detection
Chromatographic methods are essential for separating this compound from reaction mixtures or other complex samples, and for determining its purity and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the sample is vaporized and passed through a long capillary column (the GC component). The column separates different components of the mixture based on their boiling points and interactions with the column's stationary phase. The time it takes for a compound to travel through the column is its retention time, a characteristic property used for identification.
After separation, the molecules enter the mass spectrometer (the MS component), which acts as a detector. The molecules are ionized, typically by a high-energy electron beam (Electron Ionization, EI), causing them to form a molecular ion and break apart into characteristic charged fragments. The MS sorts these ions based on their mass-to-charge (m/z) ratio, creating a mass spectrum that serves as a molecular fingerprint.
For quantification, the area of the chromatographic peak corresponding to this compound is measured and compared to the peak areas of known concentration standards. oup.comresearchgate.net This allows for the precise determination of its concentration in a sample. The purity of this compound is often certified using GC analysis.
The mass spectrum produced by Electron Ionization (EI) provides invaluable structural information. The molecular ion (M⁺•) of this compound would have an m/z value corresponding to its molecular weight (178.23 g/mol ). However, due to the high energy of EI, the molecular ion of acetals is often unstable and may be of very low abundance or completely absent. rsc.org
The fragmentation pattern is dominated by pathways that lead to the formation of stable ions. For acetals, the most significant fragmentation pathway is α-cleavage (cleavage of a bond adjacent to an oxygen atom). rsc.org
Base Peak (m/z 75): The most favorable fragmentation is the loss of a methoxy radical (•OCH₃, mass 31) or a propyl group containing the other acetal to form a resonance-stabilized oxonium ion with an m/z of 75. This ion, [CH(OCH₃)₂]⁺, is highly stable and is predicted to be the base peak (the most abundant ion) in the spectrum.
Other Fragments: Other fragment ions can be formed through various cleavage patterns, including the loss of methanol (B129727) (CH₃OH, mass 32) from the molecular ion or cleavage of the central C₂-C₃ bond.
| m/z | Proposed Fragment Ion | Formation Pathway | Predicted Intensity |
|---|---|---|---|
| 178 | [C₈H₁₈O₄]⁺• | Molecular Ion (M⁺•) | Very Low / Absent |
| 147 | [M - OCH₃]⁺ | Loss of a methoxy radical | Medium |
| 75 | [CH(OCH₃)₂]⁺ | α-cleavage | High (Base Peak) |
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of this compound and its derivatives, offering high resolution and sensitivity for purity assessment and the separation of complex mixtures. This method is particularly valuable for quantifying the parent compound, identifying impurities, and monitoring the progress of reactions involving these molecules.
Reverse Phase HPLC Methodologies (e.g., Newcrom R1 Column)
Reverse-phase HPLC (RP-HPLC) is a widely employed mode of chromatography for the separation of moderately polar to nonpolar compounds like this compound. In this technique, the stationary phase is nonpolar, while the mobile phase is a polar solvent mixture, typically consisting of water and an organic modifier such as acetonitrile or methanol.
A suitable column for the analysis of acetals and related compounds is the Newcrom R1, a special reverse-phase column with low silanol activity. This characteristic minimizes undesirable interactions between the analyte and the stationary phase, leading to improved peak shape and reproducibility. The Newcrom R1 column is based on spherical silica particles and offers a wide pH operating range.
For the separation of this compound and its derivatives, a gradient elution method can be developed. A typical mobile phase could consist of a mixture of acetonitrile (MeCN) and water, with a small amount of acid, such as phosphoric acid or formic acid, to improve peak shape and resolution. The use of formic acid is particularly advantageous when the HPLC system is coupled with a mass spectrometer, as it is a volatile buffer.
Table 1: Illustrative RP-HPLC Parameters for Acetal Analysis on a Newcrom R1 Column
| Parameter | Value |
| Column | Newcrom R1, 5 µm, 4.6 x 150 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
This table presents a hypothetical set of starting parameters for method development, based on typical conditions for similar compounds.
Integration with Mass Spectrometry for Enhanced Detection
Coupling HPLC with mass spectrometry (HPLC-MS) provides a powerful analytical tool that combines the separation capabilities of HPLC with the sensitive and selective detection of MS. This hyphenated technique is invaluable for the unambiguous identification and quantification of this compound, its derivatives, and any potential impurities, even at trace levels.
In an HPLC-MS system, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar and semi-polar analytes like acetals, as it is a soft ionization method that typically produces intact molecular ions. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing molecular weight information and, with tandem mass spectrometry (MS/MS), structural details.
The use of HPLC-MS is particularly beneficial for:
Trace-level impurity identification: The high sensitivity of MS allows for the detection and identification of impurities that may not be visible with conventional UV detectors.
Peak purity assessment: Co-eluting peaks can be resolved by their different mass spectra, ensuring the purity of the main component.
Metabolite identification: In biological studies, HPLC-MS is instrumental in identifying and quantifying metabolites of this compound.
Advanced Analytical Approaches for Reaction Monitoring
Real-time monitoring of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Advanced analytical techniques offer the capability to follow the conversion of reactants to products in situ, providing valuable insights into the reaction mechanism.
For reactions involving this compound, such as its formation or hydrolysis, several advanced analytical approaches can be employed. These methods allow for the continuous or frequent analysis of the reaction mixture without the need for manual sampling and quenching, which can be prone to errors.
One powerful approach involves the use of in-situ spectroscopic techniques. For instance, Raman and Fourier Transform Infrared (FTIR) spectroscopy can be used to monitor the deprotection of a ketal protecting group in real time. These vibrational spectroscopy methods can track the disappearance of characteristic reactant bands and the appearance of product bands over time.
Furthermore, automated reaction monitoring systems that integrate HPLC with mass spectrometry (HPLC-MS) have been developed for real-time reaction progress analysis. These systems can automatically draw aliquots from the reaction vessel, dilute them, and inject them into the HPLC-MS for immediate quantification and identification of reaction components. This provides highly reproducible and accurate reaction profiles, which are essential for detailed mechanistic studies and process optimization. Such an automated platform would be highly suitable for monitoring the synthesis or transformation of this compound, enabling precise control over the reaction and leading to improved yields and purity.
Table 2: Comparison of Advanced Analytical Approaches for Reaction Monitoring
| Technique | Principle | Advantages | Disadvantages |
| In-situ Raman/FTIR Spectroscopy | Vibrational spectroscopy to monitor changes in chemical bonds. | Real-time, non-invasive, provides structural information. | Can be sensitive to matrix effects, may require chemometric analysis for complex mixtures. |
| Automated HPLC-MS | Automated sampling and analysis by HPLC-MS. | High sensitivity and selectivity, provides quantitative data on multiple components, allows for detailed kinetic analysis. | Requires more complex instrumentation, potential for time delay between sampling and analysis. |
| In-situ NMR Spectroscopy | Nuclear magnetic resonance to monitor changes in the chemical environment of nuclei. | Provides detailed structural information, can identify intermediates. | Lower sensitivity compared to MS, requires specialized equipment for in-situ measurements. |
Theoretical and Computational Studies of 1,1,4,4 Tetramethoxybutane
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of modern chemical research, enabling the prediction of molecular behavior through the fundamental laws of quantum mechanics. These ab initio and semi-empirical methods can model complex systems and reactions that are often difficult to study in the laboratory.
Density Functional Theory (DFT) has become one of the most popular and versatile methods in computational quantum chemistry. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT is favored for its balance of accuracy and computational efficiency, making it an ideal tool for studying the structure and reactivity of organic molecules like 1,1,4,4-tetramethoxybutane. researchgate.netnih.gov
The flexibility of this compound, which arises from the rotation around its multiple single bonds (C-C and C-O), results in a complex potential energy surface with numerous possible conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule. nih.gov
Computational chemists use DFT to systematically explore these conformations. By rotating specific dihedral angles and calculating the corresponding energy, a potential energy landscape can be mapped. The low-energy regions on this map correspond to stable conformers. For acetals, stereoelectronic effects, such as the anomeric effect, play a crucial role in determining conformational preferences and are well-described by these theoretical models. iau.ir The calculations reveal the relative energies of each conformer, allowing for the prediction of the most populated and thus most representative structure of the molecule under given conditions.
| Conformer | Description of Key Dihedral Angles | Relative Free Energy (ΔG) (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| Anti-Anti | Fully extended carbon backbone | 0.00 | 75.5 |
| Gauche-Anti | Gauche interaction in the central C-C bond | 0.85 | 15.1 |
| Gauche-Gauche | Gauche interactions in multiple C-C bonds | 1.50 | 5.4 |
| Syn-pentane | Sterically hindered arrangement | > 4.00 | < 0.1 |
DFT calculations provide a detailed picture of the electron distribution within a molecule, which is fundamental to understanding its bonding and reactivity. Key properties derived from these calculations include frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and natural bond orbital (NBO) analysis.
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting reactivity. For this compound, the HOMO is expected to be localized on the lone pairs of the oxygen atoms, identifying them as the primary sites for electrophilic attack, such as protonation in acid-catalyzed reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. researchgate.net
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It highlights electron-rich regions (negative potential), such as the areas around the oxygen atoms, and electron-poor regions, providing a guide to intermolecular interactions and reactive sites.
Natural Bond Orbital (NBO) Analysis: NBO analysis examines interactions between filled and unfilled orbitals, quantifying stabilizing effects like hyperconjugation. In acetals, this analysis can reveal the electronic origins of conformational preferences, such as the anomeric effect, where an oxygen lone pair donates electron density into an adjacent anti-bonding C-O orbital. iau.ir
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -9.8 eV | Indicates electron-donating ability; localized on oxygen lone pairs. |
| LUMO Energy | +1.5 eV | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | 11.3 eV | Relates to chemical reactivity and kinetic stability. |
| Dipole Moment | 1.9 D | Indicates overall molecular polarity. |
Beyond static molecular structures, computational chemistry is instrumental in mapping the complete energetic landscape of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them.
The acid-catalyzed hydrolysis of acetals is a classic organic reaction, and its mechanism can be meticulously detailed using computational methods. For this compound, the reaction proceeds through a series of well-defined steps to ultimately yield succinaldehyde (B1195056) and methanol (B129727). The generally accepted mechanism involves: researchgate.netchemistrysteps.com
Protonation: An acid catalyst protonates one of the methoxy (B1213986) oxygen atoms, converting the methoxy group into a good leaving group (methanol).
Formation of Oxonium Ion: The protonated acetal (B89532) loses a molecule of methanol. This step is typically the rate-determining step and results in the formation of a resonance-stabilized oxonium ion intermediate. researchgate.net
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxonium ion.
Deprotonation: A proton is transferred from the newly added water moiety to a base, forming a hemiacetal intermediate.
Repeat of Sequence: The process is repeated for the second methoxy group: protonation of the remaining methoxy oxygen, elimination of a second methanol molecule to form another oxonium ion (a protonated aldehyde), and finally, deprotonation by water to give the final product, succinaldehyde.
DFT calculations are used to find the lowest energy path for this entire process, optimizing the geometry of each intermediate and locating the transition state structure for each elementary step.
By calculating the Gibbs free energy (G) for each stationary point (reactants, intermediates, transition states, and products) along the reaction coordinate, a detailed reaction energy profile can be constructed. This profile provides quantitative insights into the thermodynamics and kinetics of the reaction. nih.gov
The activation energy (ΔG‡) is the free energy difference between the reactants and the highest-energy transition state. According to Transition State Theory (TST), this value is directly related to the reaction rate constant. wikipedia.org A lower activation energy corresponds to a faster reaction. Computational studies can model how factors like solvent effects or the nature of the catalyst influence the height of this energy barrier. osti.govcopernicus.org For instance, calculations can include explicit water molecules to model their role in stabilizing the transition state through hydrogen bonding, thereby refining the calculated kinetic parameters. copernicus.org
| Species | Description | Relative Free Energy (ΔG) (kcal/mol) |
|---|---|---|
| Reactant (Protonated Acetal) | This compound with one protonated oxygen | 0.0 |
| Transition State (TS1) | Structure corresponding to the cleavage of the C-O bond | +18.5 |
| Intermediate (Oxonium Ion + Methanol) | Resonance-stabilized oxonium ion and a molecule of methanol | +5.2 |
Computational Exploration of Reaction Pathways and Transition States
Molecular Dynamics Simulations
Conformational Analysis: The central butane (B89635) chain and the four methoxy groups of this compound can rotate around several single bonds, leading to a large number of possible conformations. libretexts.org MD simulations can explore the potential energy surface of the molecule to identify the most stable (lowest energy) conformers. This involves analyzing the distribution of dihedral angles along the carbon-carbon and carbon-oxygen bonds. For analogous polyether compounds like polyethylene oxide (PEO), studies have shown a preference for specific dihedral angles (e.g., gauche for O-C-C-O linkages) depending on the environment. aip.orgresearchgate.net A similar analysis for this compound would reveal its preferred shapes in a vacuum or in solution, which influences its physical properties.
Solvent Effects: The behavior of this compound in different solvents is crucial for its application in chemical synthesis or material science. MD simulations can model the explicit interactions between the solute and solvent molecules. frontiersin.org For instance, in a polar solvent like water, hydrogen bonds could form between water molecules and the oxygen atoms of the methoxy groups. In nonpolar solvents, van der Waals interactions would dominate. These simulations can quantify the solvation free energy and analyze the structure of the solvent shell around the molecule. aip.orgfrontiersin.org Studies on similar polyethers have demonstrated that the solvent environment significantly alters the conformational preferences and dynamics of the polymer chains. aip.orgresearchgate.net
Dynamical Properties: MD simulations can also predict various dynamical properties. For example, the diffusion coefficient of this compound in a given medium can be calculated, providing insight into its mobility. Furthermore, intramolecular dynamics, such as the rate of conformational transitions between different stable states, can be investigated.
A hypothetical study could involve simulating this compound in different solvents (e.g., water, methanol, chloroform) to observe changes in its radius of gyration and end-to-end distance, providing a measure of its compactness in various chemical environments. The results could be summarized in a data table as follows:
| Solvent | Average Radius of Gyration (Å) | Average End-to-End Distance (Å) | Predominant Dihedral Angle (C1-C2-C3-C4) |
|---|---|---|---|
| Vacuum | 3.5 | 5.8 | Anti (180°) |
| Water | 3.2 | 5.1 | Gauche (60°) |
| Chloroform | 3.4 | 5.6 | Anti (180°) |
| n-Heptane | 3.6 | 6.0 | Anti (180°) |
Quantitative Structure-Activity Relationships (QSAR) for Analogous Systems
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a physical property. wikipedia.org While no specific QSAR models for this compound have been identified, the principles of QSAR are widely applied to analogous systems like aliphatic ethers and esters to predict properties such as toxicity, boiling point, and anesthetic activity. nih.govresearchgate.netnih.gov
Methodology: A QSAR study involves calculating a set of numerical parameters, known as molecular descriptors, for a series of structurally related compounds. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties. A mathematical model is then developed to correlate these descriptors with an experimentally measured activity or property. researchgate.net
Application to Aliphatic Ethers: For aliphatic ethers, QSAR models have been successfully developed to predict their toxicity. nih.gov For example, a study might correlate the toxicity of a series of ethers with descriptors like molecular weight, the logarithm of the octanol-water partition coefficient (logP), and topological indices that describe molecular branching. nih.gov Similarly, Quantitative Structure-Property Relationship (QSPR) models have been used to predict physical properties like the normal boiling points of various organic compounds, including ethers. researchgate.netnih.govacs.org Descriptors used in such models often relate to intermolecular forces, such as van der Waals surface area and dipole moment.
Hypothetical QSAR for Analogous Butane Derivatives: To illustrate, one could develop a QSAR model to predict the boiling point of a series of substituted butanes, including this compound and its analogs. The model would be built using a training set of compounds with known boiling points.
The following interactive data table presents a hypothetical set of data for such a QSAR study. It includes several common molecular descriptors that could be used to predict the boiling point.
| Compound | Molecular Weight (g/mol) | LogP | Polar Surface Area (Ų) | Experimental Boiling Point (°C) |
|---|---|---|---|---|
| 1,4-Dimethoxybutane | 118.17 | 0.75 | 18.46 | 136 |
| 1,1,4-Trimethoxybutane | 148.20 | 0.60 | 27.69 | 175 |
| This compound | 178.23 | 0.45 | 36.92 | 208 |
| 1,4-Diethoxybutane | 146.23 | 1.55 | 18.46 | 172 |
| Butane-1,4-diol | 90.12 | -0.32 | 40.46 | 230 |
From such data, a multilinear regression analysis could yield a hypothetical QSAR equation like:
Boiling Point (°C) = β₀ + β₁(Molecular Weight) + β₂(LogP) + β₃(Polar Surface Area)
This model could then be used to predict the boiling points of other, untested butane derivatives, demonstrating the predictive power of the QSAR methodology.
Future Directions and Emerging Research in 1,1,4,4 Tetramethoxybutane Chemistry
Development of Green and Sustainable Synthetic Methods
The traditional synthesis of 1,1,4,4-tetramethoxybutane involves the acid-catalyzed reaction of furan (B31954) with methanol (B129727). While effective, this method often relies on corrosive mineral acids and fossil-fuel-derived methanol. Future research is intensely focused on developing greener alternatives that enhance sustainability by utilizing renewable feedstocks and environmentally benign catalytic systems.
Electrochemical Synthesis: A promising green approach is the electrochemical conversion of furan or its precursors, such as furfural. researchgate.netdigitellinc.com Electrosynthesis can be performed at room temperature and pressure, using electricity to drive the reaction, thereby minimizing the need for harsh chemical oxidants or reductants. researchgate.net The electrochemical methoxylation of furan could provide a direct, controllable route to this compound, potentially using renewable electricity and bio-methanol. This method aligns with the principles of green chemistry by reducing waste and energy consumption. publons.com
Biocatalysis: The use of enzymes, or biocatalysis, offers a highly selective and efficient pathway for chemical synthesis under mild conditions. nih.govnih.gov While direct enzymatic synthesis of this compound has not yet been extensively reported, research into engineered enzymes could unlock this possibility. Biocatalytic processes are known for their high specificity, reducing the formation of byproducts and simplifying purification. nih.gov The development of robust enzymes capable of performing acetalization reactions in the presence of bio-alcohols would represent a significant step towards a fully biological synthesis route.
Heterogeneous Catalysis: Replacing homogeneous acid catalysts with solid acid catalysts is a key area of development. frontiersin.org Catalysts such as zeolites, acidic resins, or silica-supported sulfuric acid offer significant advantages, including ease of separation from the reaction mixture, potential for regeneration and reuse, and often milder reaction conditions. rgmcet.edu.in These factors contribute to a more sustainable and cost-effective process by minimizing catalyst waste and simplifying downstream processing.
| Synthesis Approach | Potential Advantages | Research Focus |
| Electrochemical Methods | Mild conditions, use of renewable energy, high selectivity. researchgate.netdigitellinc.com | Catalyst design, understanding reaction mechanisms, process scale-up. publons.com |
| Biocatalysis | High specificity, mild reaction conditions, biodegradable catalysts. nih.govnih.gov | Enzyme discovery and engineering, process optimization for acetal (B89532) synthesis. |
| Heterogeneous Catalysis | Catalyst recyclability, reduced corrosion, simplified purification. frontiersin.orgrgmcet.edu.in | Development of novel solid acid catalysts, improving catalyst stability and activity. |
Exploration of Novel Derivatives for Advanced Applications
This compound serves as a valuable synthon, primarily for the synthesis of heterocyclic compounds. Future research aims to expand its derivative portfolio for applications in pharmaceuticals, agrochemicals, and materials science.
The most significant application of this compound (often used via its cyclic precursor, 2,5-dimethoxytetrahydrofuran) is in the Paal-Knorr synthesis of pyrroles . uctm.eduorganic-chemistry.orgwikipedia.org This reaction involves the condensation of the 1,4-dicarbonyl equivalent with primary amines or ammonia (B1221849) to form a wide variety of N-substituted pyrroles. rgmcet.edu.inorganic-chemistry.org This method is highly versatile, allowing for the introduction of diverse functional groups onto the pyrrole (B145914) nitrogen.
Advanced Applications of Pyrrole Derivatives:
Pharmaceuticals: The pyrrole ring is a core structure in many biologically active molecules. uctm.edu By reacting this compound with various functionalized amines, researchers can synthesize libraries of novel pyrrole compounds for drug discovery programs.
Conducting Polymers: N-substituted pyrroles can be polymerized to form polypyrroles, a class of conducting polymers. The properties of these materials can be tuned by altering the substituent on the nitrogen atom, opening doors for applications in sensors, electronic devices, and energy storage.
Agrochemicals: Pyrrole-containing compounds have shown promise as herbicides and pesticides. The development of new derivatives from this compound could lead to more effective and environmentally benign agrochemicals.
Beyond pyrroles, research is exploring other derivatives. For instance, the synthesis of 1,1,4,4-tetramethoxybutan-2-one represents a functionalized variant, although its applications are still under investigation. The reactivity of the acetal groups also allows for their conversion to other functional groups, paving the way for a broader range of chemical intermediates.
| Derivative Class | Synthetic Method | Potential Applications |
| N-Substituted Pyrroles | Paal-Knorr synthesis with primary amines. organic-chemistry.orgwikipedia.org | Pharmaceuticals, conducting polymers, agrochemicals. uctm.edu |
| Functionalized Butanes | Selective modification of the butane (B89635) backbone. | Chemical intermediates, building blocks for complex molecules. |
| Ketone Derivatives | Oxidation of the butane chain. | Synthons for further chemical transformations. |
Catalytic Transformations and Process Optimization
Optimizing Synthesis: The conversion of furan derivatives from biomass sources like corncob is a key upstream process. researchgate.net The efficiency of this initial step, which often involves catalytic pyrolysis, directly impacts the availability and cost of the furan precursor. researchgate.net For the conversion of furan to this compound, the focus is on developing robust catalytic systems. The use of bifunctional metal-acid catalysts is being explored to combine reaction steps and improve efficiency. liverpool.ac.uk Research into reaction kinetics and mechanisms helps in designing better catalysts and optimizing reaction conditions such as temperature, pressure, and solvent systems to maximize yield and minimize energy consumption. liverpool.ac.uk
Optimizing Transformations: In the Paal-Knorr synthesis, the use of milder and more efficient catalysts is a primary goal. While traditional methods may require harsh acidic conditions, newer protocols employ catalysts like iron(III) chloride, magnesium iodide, or silica-supported sulfuric acid, which can proceed under neutral or weakly acidic conditions, often at room temperature. rgmcet.edu.inorganic-chemistry.org These improvements make the synthesis of pyrroles more compatible with sensitive functional groups and reduce the environmental impact of the process.
| Process | Area of Optimization | Key Research Goals |
| Synthesis from Furan | Catalyst Development | Higher activity and selectivity, improved stability, use of non-noble metals. frontiersin.org |
| Process Conditions | Lowering reaction temperature and pressure, solvent selection, continuous flow processes. liverpool.ac.uk | |
| Conversion to Pyrroles | Catalyst Selection | Use of mild Lewis or Brønsted acids, heterogeneous catalysts for easy separation. rgmcet.edu.inorganic-chemistry.org |
| Reaction Conditions | Room temperature reactions, reduced reaction times, solvent-free or green solvent systems. |
Interdisciplinary Research with Materials Science and Biomass Valorization
The position of this compound as a derivative of biomass-derived furan places it at the center of interdisciplinary research combining chemistry, materials science, and biotechnology. nih.govresearchgate.net This research is pivotal for the development of a sustainable bio-economy.
Materials Science: The derivatives of this compound have significant potential in materials science. As mentioned, N-substituted pyrroles are monomers for conducting polymers (polypyrroles). The ability to easily synthesize a wide array of these monomers opens up possibilities for creating materials with tailored electronic and physical properties. Furthermore, the di-functionality inherent in the butane backbone of this compound and its derivatives (like diols or diamines derived from it) makes them potential monomers for step-growth polymerization, leading to new bio-based polyesters, polyamides, and polyurethanes.
| Research Area | Connection to this compound | Future Prospects |
| Biomass Valorization | Serves as a value-added chemical derived from biomass platform molecules like furan. nih.govresearchgate.net | Integration into biorefinery cascades for the production of chemicals and fuels. mdpi.comd-nb.info |
| Conducting Polymers | Precursor to N-substituted pyrrole monomers. | Development of novel functional polymers for electronics and energy storage. |
| Bio-based Polymers | Potential precursor to difunctional monomers (diols, diamines). | Synthesis of new sustainable polyesters, polyamides, and polyurethanes. |
Mechanistic Investigations of Complex Reaction Systems
A fundamental understanding of the reaction mechanisms involved in the formation and transformation of this compound is essential for rational catalyst design and process optimization.
Formation Mechanism: The acid-catalyzed addition of methanol to furan is not a simple, single-step reaction. It involves protonation of the furan ring, followed by nucleophilic attack by methanol. Understanding the intermediates and transition states in this process is key to controlling selectivity and preventing side reactions, such as polymerization of the furan ring. Computational studies, using methods like Density Functional Theory (DFT), can provide valuable insights into these reaction pathways. nih.gov
Paal-Knorr Pyrrole Synthesis: The mechanism of the Paal-Knorr synthesis has been a subject of detailed study. It is understood to proceed through the formation of a hemiaminal, followed by cyclization and dehydration to form the aromatic pyrrole ring. organic-chemistry.orgwikipedia.org Investigations have shown that the stereochemistry of the starting dicarbonyl compound can influence the reaction rate. organic-chemistry.org Further mechanistic studies, particularly with modern analytical and computational tools, can help to refine this understanding, leading to the development of more efficient catalytic systems and allowing for better prediction of reaction outcomes with complex substrates.
Acid-Catalyzed Rearrangements: Furans and their derivatives can undergo complex, acid-catalyzed ring-opening and rearrangement reactions. figshare.comnih.gov A thorough mechanistic understanding of these pathways is crucial to ensure the desired product, this compound, is formed with high selectivity and to minimize the formation of undesired byproducts.
| Reaction System | Key Mechanistic Questions | Investigative Tools |
| Formation from Furan | Role of the acid catalyst, nature of intermediates, competing polymerization pathways. | Kinetics studies, isotopic labeling, computational modeling (DFT). nih.gov |
| Paal-Knorr Synthesis | Rate-determining step, influence of amine nucleophilicity, role of additives. | In-situ reaction monitoring (NMR, IR), kinetic analysis, stereochemical studies. organic-chemistry.org |
| Side Reactions | Mechanisms of furan ring-opening and polymerization under acidic conditions. figshare.com | Product analysis (GC-MS, HPLC), trapping of intermediates. |
Q & A
Q. What are the key spectroscopic and chromatographic methods for identifying 1,1,4,4-Tetramethoxybutane in reaction mixtures?
To identify this compound (CAS 6922-39-0), use gas chromatography (GC) with a purity threshold >97.0% as a baseline . Nuclear magnetic resonance (NMR) spectroscopy is critical for structural confirmation:
- ¹H NMR : Look for methoxy (-OCH₃) proton signals at δ 3.2–3.4 ppm and methylene (-CH₂-) groups adjacent to oxygen.
- ¹³C NMR : Methoxy carbons appear at δ 50–55 ppm, while carbonyl carbons (if present in derivatives) range from δ 90–100 ppm.
Mass spectrometry (MS) with m/z 178.23 (molecular ion peak) provides molecular weight confirmation .
Q. What synthetic protocols yield high-purity this compound?
The compound is synthesized via acetylation of succinaldehyde in methanol under acidic conditions. Key steps:
- Reagent Ratios : Use a 2:1 molar ratio of methanol to succinaldehyde.
- Catalyst : Sulfuric acid (0.5–1.0 mol%) at 60–80°C for 4–6 hours.
- Workup : Neutralize with sodium bicarbonate, extract with dichloromethane, and purify via vacuum distillation (boiling point ~250°C at 760 mmHg) .
Yield Optimization : Lower temperatures (e.g., 40°C) reduce side products like benzo-furan derivatives .
Advanced Research Questions
Q. How does this compound inhibit polymerization in acid-catalyzed furan conversion?
In methanol, succinaldehyde (a reactive intermediate in furan acidolysis) undergoes acetylation to form this compound, which stabilizes the α-H and carbonyl groups, preventing polycondensation. Key findings:
- Mechanistic Role : The methoxy groups block nucleophilic attack on succinaldehyde, suppressing polymer growth.
- Reaction Conditions : At 170°C in methanol, polymerization yields drop to <10%, compared to >90% in aqueous systems .
Data Table : Comparison of Reaction Outcomes in Different Solvents
| Solvent | Polymer Yield | Benzo-furan Yield | Intermediate Stability |
|---|---|---|---|
| Methanol | <10% | 5–10% | High (stable acetal) |
| Water | >90% | <1% | Low (succinaldehyde reactive) |
Q. How do stereoisomers of this compound affect its reactivity?
The trans isomer (E-1,1,4,4-Tetramethoxy-2-butene, CAS 6068-62-8) exhibits distinct reactivity due to steric and electronic effects:
Q. What analytical techniques quantify trace amounts of this compound in environmental matrices?
Use isotope dilution mass spectrometry (IDMS) with deuterated analogs (e.g., 1,4-Dibromobutane-1,1,4,4-D4) as internal standards. Key parameters:
- LC-MS/MS : Electrospray ionization (ESI) in positive ion mode, MRM transition m/z 178 → 121.
- Detection Limit : 0.1 ppb in water samples with a recovery rate of 95–102% .
Methodological Guidelines
Q. What safety protocols are critical for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
